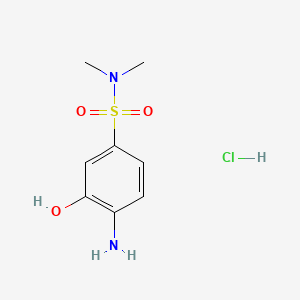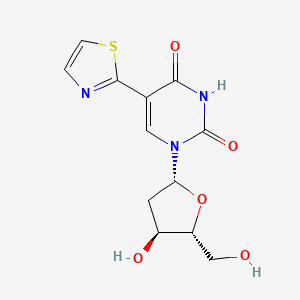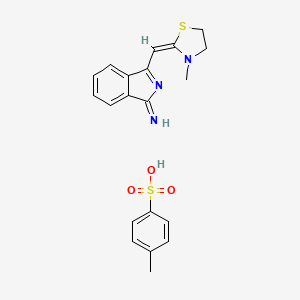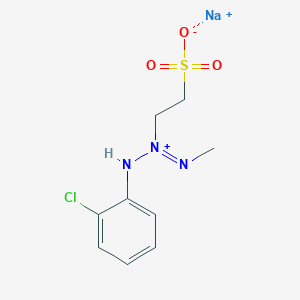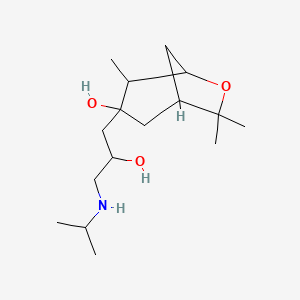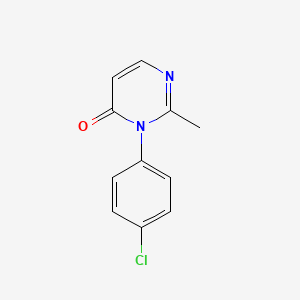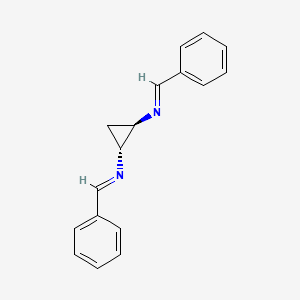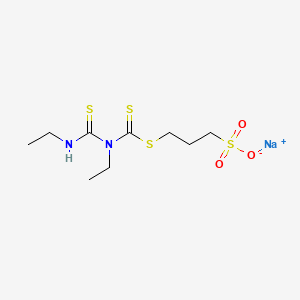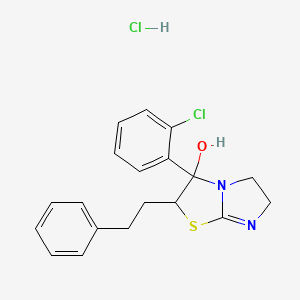
Imidazo(2,1-b)thiazol-3-ol, 3-(2-chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-b)thiazol-3-ol, 3-(2-chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride is a complex organic compound that belongs to the class of imidazo-thiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2,1-b)thiazol-3-ol derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the imidazo-thiazole core through cyclization of appropriate intermediates.
Substitution Reactions: Introduction of substituents such as the 2-chlorophenyl and 2-phenylethyl groups through nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo(2,1-b)thiazol-3-ol derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or modify substituents.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Imidazo(2,1-b)thiazol-3-ol derivatives have been studied for various scientific research applications, including:
Medicinal Chemistry: Potential use as therapeutic agents for treating diseases such as cancer, infections, and neurological disorders.
Biological Studies: Investigation of their biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Industrial Applications: Use as intermediates in the synthesis of other complex organic compounds.
Wirkmechanismus
The mechanism of action of imidazo(2,1-b)thiazol-3-ol derivatives involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Interference with cellular signaling pathways to exert therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to imidazo(2,1-b)thiazol-3-ol derivatives include other imidazo-thiazole derivatives with different substituents. Examples include:
- Imidazo(2,1-b)thiazol-3-ol, 3-(4-chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-
- Imidazo(2,1-b)thiazol-3-ol, 3-(2-bromophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-
Uniqueness
The uniqueness of imidazo(2,1-b)thiazol-3-ol, 3-(2-chlorophenyl)-2,3,5,6-tetrahydro-2-(2-phenylethyl)-, monohydrochloride lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
86346-81-8 |
|---|---|
Molekularformel |
C19H20Cl2N2OS |
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-2-(2-phenylethyl)-5,6-dihydro-2H-imidazo[2,1-b][1,3]thiazol-3-ol;hydrochloride |
InChI |
InChI=1S/C19H19ClN2OS.ClH/c20-16-9-5-4-8-15(16)19(23)17(24-18-21-12-13-22(18)19)11-10-14-6-2-1-3-7-14;/h1-9,17,23H,10-13H2;1H |
InChI-Schlüssel |
VFABWLNHDGSMEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2C(=N1)SC(C2(C3=CC=CC=C3Cl)O)CCC4=CC=CC=C4.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



